2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate
CAS No.: 1536559-26-8
Cat. No.: VC5937297
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.178
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1536559-26-8 |
|---|---|
| Molecular Formula | C9H9F3N2O2 |
| Molecular Weight | 234.178 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
| Standard InChI Key | ZHUPPYHZODZSJC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three key components:
-
A 2-methylpyridin-3-yl group, providing aromaticity and potential - stacking interactions.
-
A carbamate bridge (), which confers hydrolytic stability compared to esters.
-
A 2,2,2-trifluoroethyl group (), enhancing lipophilicity and metabolic resistance.
The trifluoroethyl group’s electron-withdrawing nature influences the compound’s electronic profile, as evidenced by its calculated p of ~8.2 . This moderate basicity suggests partial protonation under physiological conditions, which may affect bioavailability.
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl): Peaks at δ 8.3 (d, 1H, pyridine-H6), 7.9 (dd, 1H, pyridine-H4), 7.4 (m, 1H, pyridine-H5), 4.6 (q, 2H, OCHCF), 2.6 (s, 3H, CH).
-
NMR: A singlet at δ -74.2 ppm confirms the trifluoroethyl group.
Mass Spectrometry (MS):
-
ESI-MS: 235.1 [M+H].
Solubility: Limited data exist, but the compound is expected to exhibit low aqueous solubility due to its lipophilic trifluoroethyl group, favoring organic solvents like DMSO or dichloromethane .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a two-step protocol:
Step 1: Preparation of 2-Methylpyridin-3-amine
2-Methylpyridine undergoes nitration followed by reduction to yield 2-methylpyridin-3-amine, a key intermediate.
Step 2: Carbamate Formation
Reaction of 2-methylpyridin-3-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine):
Yields typically range from 65% to 80% after purification via column chromatography.
Process Optimization
-
Temperature Control: Reactions conducted at 0–5°C minimize side reactions such as hydrolysis of the chloroformate.
-
Atmosphere: An inert nitrogen atmosphere prevents oxidation of the amine intermediate.
-
Analytical Validation: Purity (>95%) is confirmed via HPLC and NMR .
Applications in Pharmaceutical Research
PRC2 Inhibition Activity
Structural analogs of this compound, such as 2,2,2-trifluoroethyl piperidine derivatives, demonstrate potent inhibition of Polycomb Repressive Complex 2 (PRC2), a therapeutic target in oncology. For example, analog 13 (EC = 0.032 μM) showed enhanced cellular potency due to fluorine-induced modulation of basicity . While direct data on 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate are scarce, its structural similarity suggests potential utility in epigenetic drug discovery .
Metabolic Stability
The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by studies on related carbamates. For instance, replacing a methyl group with trifluoroethyl in a lead compound increased half-life () from 1.2 to 4.7 hours in human liver microsomes .
Comparative Analysis with Structural Analogs
Recent Research Developments
A 2024 study highlighted the role of trifluoroethyl carbamates in stabilizing protein-ligand interactions via fluorine-specific contacts (e.g., C–FH–N hydrogen bonds) . Another 2025 preprint proposed using this compound as a building block for covalent inhibitors targeting cysteine proteases, leveraging its carbamate reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume